![molecular formula C10H18N2O3 B4289239 N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B4289239.png)
N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide
Overview
Description
N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide, also known as CPHE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPHE is a derivative of ethylenediamine and is a white crystalline solid.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide is not fully understood, but it is thought to involve the formation of metal complexes with N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide acting as a ligand. These metal complexes may then interact with target molecules, leading to the observed effects of N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and the ability to inhibit the growth of cancer cells. N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide has also been investigated for its potential to protect against neurodegenerative diseases and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide in lab experiments is its ability to form stable metal complexes, which can be useful in various applications. However, one limitation is that N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide can be difficult to synthesize and purify, which may limit its availability for use in experiments.
Future Directions
There are several future directions for research on N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide, including investigating its potential as a drug delivery agent for targeted therapies, exploring its use in materials science applications, and further elucidating its mechanism of action. Additionally, research on the synthesis and purification of N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide may lead to improvements in its availability for use in various applications.
Scientific Research Applications
N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide has shown potential in various scientific research applications, including as a corrosion inhibitor for metal surfaces, as a chelating agent for heavy metal ions, and as a ligand in coordination chemistry. N-cyclopentyl-N'-(3-hydroxypropyl)ethanediamide has also been investigated for its potential as a drug delivery agent due to its ability to form complexes with metal ions.
properties
IUPAC Name |
N'-cyclopentyl-N-(3-hydroxypropyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-7-3-6-11-9(14)10(15)12-8-4-1-2-5-8/h8,13H,1-7H2,(H,11,14)(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPIPZCGNZMYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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